molecular formula C68H48N4O16Rh2 B12934638 2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoate;rhodium(2+)

2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoate;rhodium(2+)

Cat. No.: B12934638
M. Wt: 1382.9 g/mol
InChI Key: LPPDGVKSVXIYKY-UHFFFAOYSA-J
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Description

2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoate;rhodium(2+) is a complex compound that combines the structural features of isoindoline-1,3-dione and phenylpropanoate with a rhodium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This reaction is often carried out under heating and solventless conditions to achieve high yields. The phenylpropanoate moiety is then introduced through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the isoindoline-1,3-dione moiety.

    Substitution: Substitution reactions can occur at the phenyl ring or the ester group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoindoline-1,3-dione moiety can form hydrogen bonds and π-π interactions with biological molecules, influencing their activity and function. The rhodium ion can also play a role in catalytic processes, enhancing the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoate is unique due to the presence of the rhodium ion, which imparts distinct catalytic properties and enhances its reactivity compared to similar compounds. The combination of isoindoline-1,3-dione and phenylpropanoate moieties also contributes to its versatility in various applications.

Properties

Molecular Formula

C68H48N4O16Rh2

Molecular Weight

1382.9 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate;rhodium(2+)

InChI

InChI=1S/4C17H13NO4.2Rh/c4*19-15-12-8-4-5-9-13(12)16(20)18(15)14(17(21)22)10-11-6-2-1-3-7-11;;/h4*1-9,14H,10H2,(H,21,22);;/q;;;;2*+2/p-4

InChI Key

LPPDGVKSVXIYKY-UHFFFAOYSA-J

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.[Rh+2].[Rh+2]

Origin of Product

United States

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